

An In-depth Technical Guide to Triazamate: Chemical Structure, Properties, and Biological Interactions

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Compound of Interest

Compound Name: Triazamate

Cat. No.: B1681373

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Abstract

Triazamate is a carbamate insecticide that has been utilized for the control of aphids in a variety of agricultural settings. Its efficacy stems from its action as a cholinesterase inhibitor, disrupting the normal function of the insect nervous system. This technical guide provides a comprehensive overview of the chemical and physical properties of **triazamate**, its mechanism of action, and its metabolic and environmental fate. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Chemical Structure and Identification

Triazamate is chemically known as ethyl (3-tert-butyl-1-dimethylcarbamoyl-1H-1,2,4-triazol-5-ylthio)acetate. Its structure consists of a 1,2,4-triazole ring substituted with a tert-butyl group, a dimethylcarbamoyl group, and an ethyl thioacetate group.

Table 1: Chemical Identifiers of **Triazamate**

Identifier	Value	Reference
IUPAC Name	ethyl {[3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate	[1]
CAS Number	112143-82-5	[2]
Molecular Formula	C13H22N4O3S	[2]
Molecular Weight	314.41 g/mol	[2]
Canonical SMILES	<chem>CCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)(C)C</chem>	[3]
InChI	InChI=1S/C13H22N4O3S/c1-7-20-9(18)8-21-11-14-10(13(2,3)4)15-17(11)12(19)16(5)6/h7-8H2,1-6H3	
InChIKey	NKNFWVNSBIXGLL-UHFFFAOYSA-N	

Physicochemical Properties

Triazamate is a light tan solid with limited solubility in water but is soluble in organic solvents like methylene chloride and ethyl acetate. A summary of its key physicochemical properties is provided in the table below.

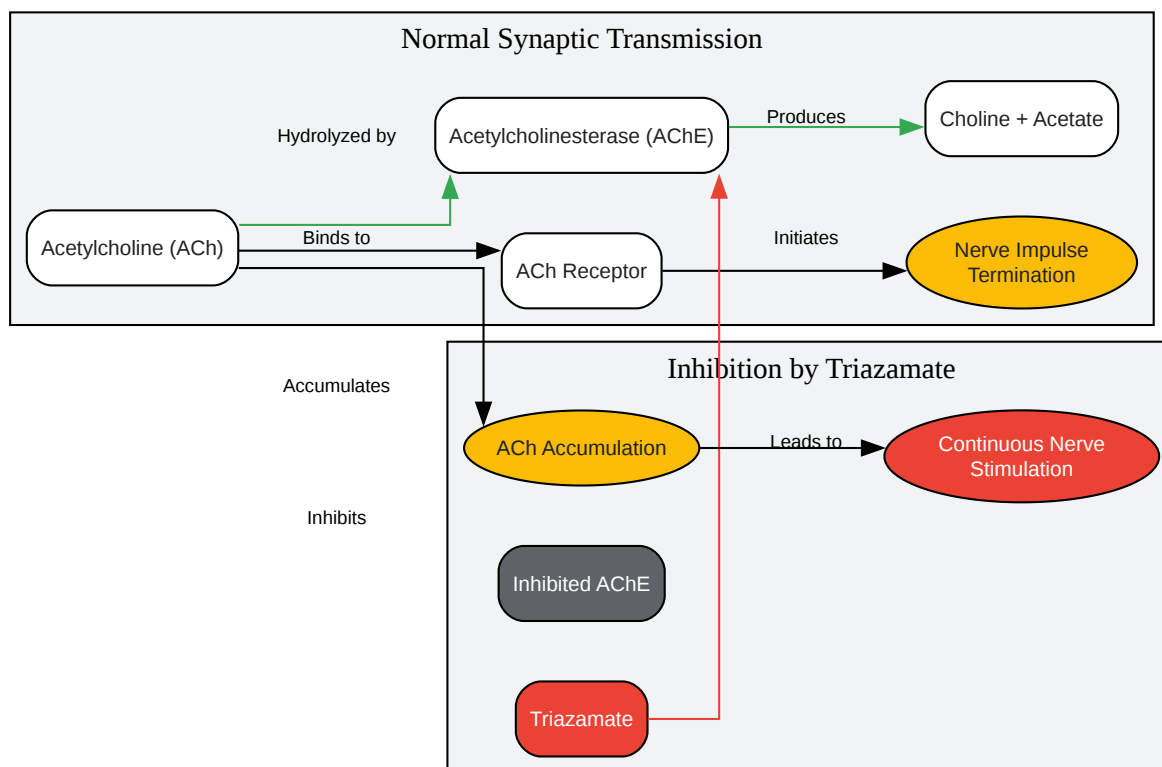
Table 2: Physicochemical Properties of **Triazamate**

Property	Value	Reference
Melting Point	53 °C	
Boiling Point	>280 °C (decomposes)	
Water Solubility	433 mg/L at 25 °C	
Vapor Pressure	1.6 x 10 ⁻⁴ Pa at 25 °C	
LogP (Octanol-Water Partition Coefficient)	2.7	

Mechanism of Action: Cholinesterase Inhibition

Triazamate functions as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh) at the synaptic cleft, a process that terminates the nerve signal.

By inhibiting AChE, **triazamate** causes an accumulation of acetylcholine in the synapse, leading to continuous nerve stimulation. This results in hyperactivity, paralysis, and ultimately the death of the insect. The carbamate moiety of **triazamate** is responsible for the reversible carbamoylation of the serine hydroxyl group in the active site of AChE, which temporarily inactivates the enzyme.



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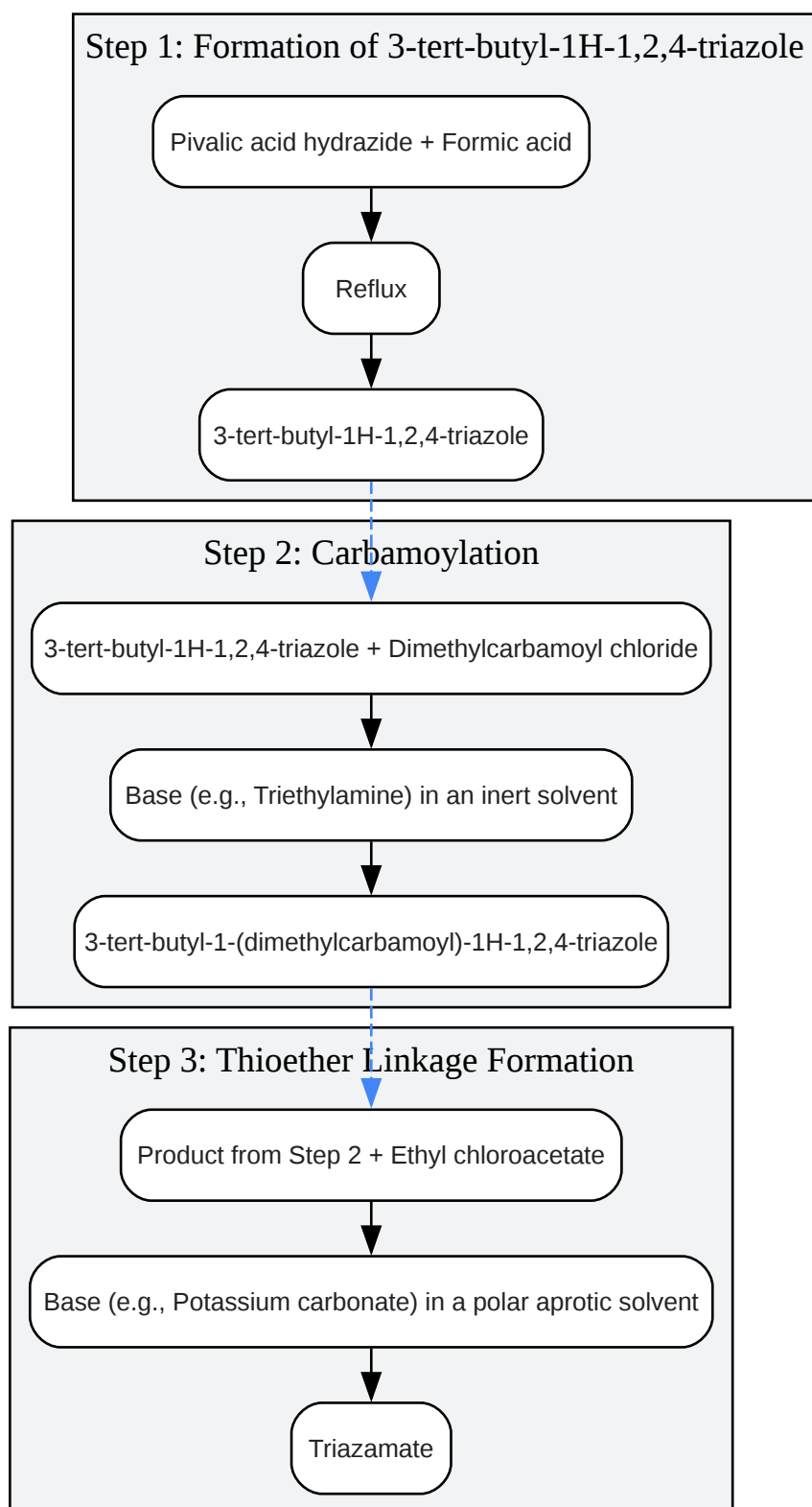
Figure 1: Mechanism of Acetylcholinesterase Inhibition by **Triazamate**.

Experimental Protocols

Synthesis of Triazamate

The commercial synthesis of **triazamate** involves a multi-step process. A generalized laboratory-scale protocol adapted from the principles of triazole synthesis is outlined below.

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.



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Figure 2: Generalized Synthesis Workflow for **Triazamate**.

Materials:

- Pivalic acid hydrazide
- Formic acid
- Dimethylcarbamoyl chloride
- Ethyl chloroacetate
- Triethylamine
- Potassium carbonate
- Inert solvent (e.g., Toluene)
- Polar aprotic solvent (e.g., Acetone or DMF)
- Standard laboratory glassware and reflux apparatus

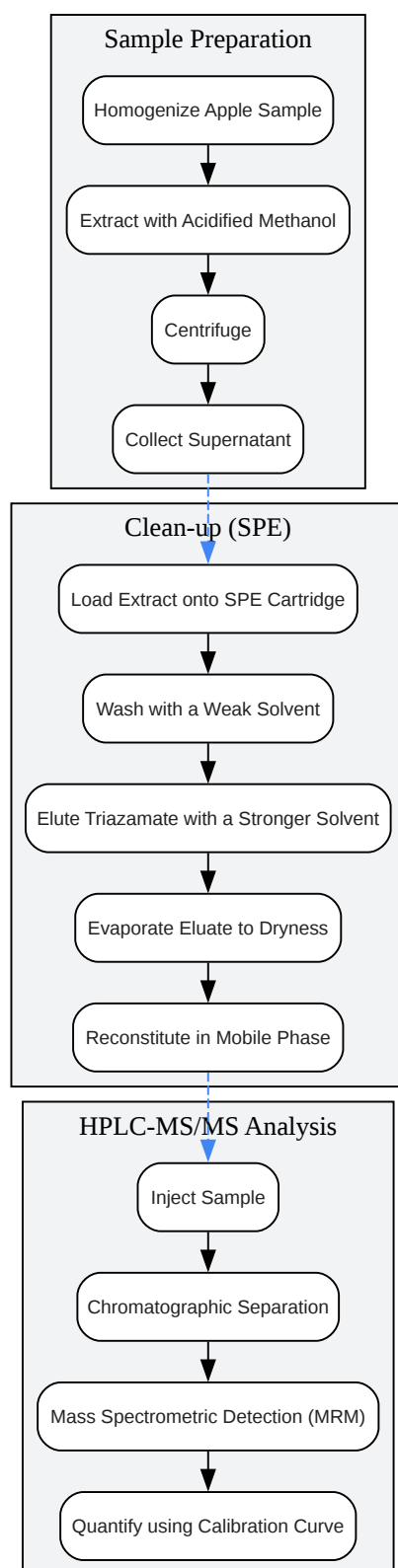
Procedure:

- Step 1: Synthesis of 3-tert-butyl-1H-1,2,4-triazole.
 - In a round-bottom flask, combine pivalic acid hydrazide and an excess of formic acid.
 - Heat the mixture under reflux for several hours.
 - After cooling, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent.
 - Dry the organic layer and remove the solvent under reduced pressure to obtain the crude 3-tert-butyl-1H-1,2,4-triazole. Purify by recrystallization or column chromatography if necessary.
- Step 2: Carbamoylation of the Triazole Ring.
 - Dissolve the 3-tert-butyl-1H-1,2,4-triazole in an inert solvent (e.g., toluene) in a reaction vessel equipped with a stirrer and a dropping funnel.

- Add a base such as triethylamine to the solution.
- Slowly add dimethylcarbamoyl chloride to the reaction mixture, maintaining the temperature with a cooling bath if the reaction is exothermic.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
- Filter the reaction mixture to remove any precipitated salts and concentrate the filtrate to obtain the crude 3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazole.
- Step 3: Formation of the Thioether Linkage.
 - Dissolve the product from Step 2 in a polar aprotic solvent such as acetone or DMF.
 - Add a base, for example, potassium carbonate, to the solution.
 - Add ethyl chloroacetate to the mixture and stir at room temperature or with gentle heating until the reaction is complete.
 - After the reaction, filter off the inorganic salts and remove the solvent from the filtrate under reduced pressure.
 - The resulting crude product is **triazamate**, which can be further purified by column chromatography or recrystallization to yield the final product.

Analysis of Triazamate Residues in Apples by HPLC-MS/MS

The following is a representative protocol for the analysis of **triazamate** residues in apples, based on established methods for pesticide residue analysis.



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Figure 3: Workflow for HPLC-MS/MS Analysis of **Triazamate** in Apples.

Materials and Reagents:

- Homogenized apple sample
- Methanol (HPLC grade)
- Formic acid
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- **Triazamate** analytical standard
- HPLC system coupled with a tandem mass spectrometer (MS/MS)

Procedure:

- Extraction:
 - Weigh a representative portion of the homogenized apple sample (e.g., 10 g) into a centrifuge tube.
 - Add a suitable volume of acidified methanol (e.g., 20 mL of methanol with 0.1% formic acid).
 - Homogenize the mixture for a few minutes using a high-speed homogenizer.
 - Centrifuge the mixture to separate the solid and liquid phases.
 - Carefully collect the supernatant (the methanol extract).
- Clean-up:
 - Condition an SPE cartridge (e.g., C18) by passing methanol followed by water through it.
 - Load a portion of the methanol extract onto the conditioned SPE cartridge.

- Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interfering compounds.
- Elute the **triazamate** from the cartridge with a stronger solvent (e.g., acetonitrile or a higher concentration of methanol).
- Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
- HPLC-MS/MS Analysis:
 - Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μ L.
 - Mass Spectrometric Conditions (Example):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Monitor specific precursor-to-product ion transitions for **triazamate** for quantification and confirmation.
 - Quantification:
 - Prepare a series of calibration standards of **triazamate** in a matrix-matched solvent.
 - Construct a calibration curve by plotting the peak area against the concentration.

- Determine the concentration of **triazamate** in the sample by comparing its peak area to the calibration curve. The detection limit is typically in the low µg/kg range.

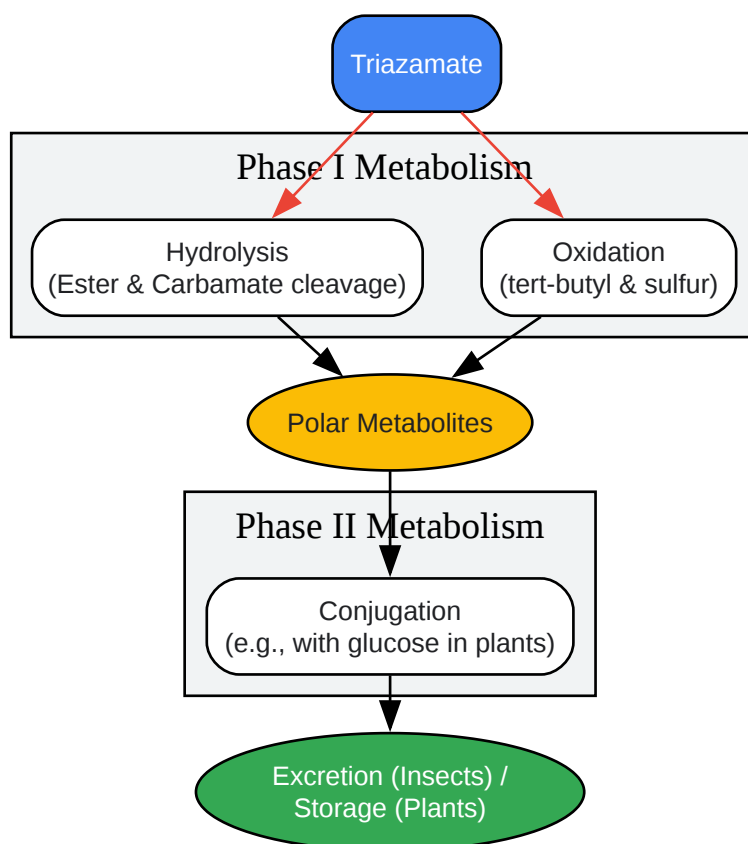
Metabolism and Environmental Fate

Metabolism in Insects and Plants

The metabolism of **triazamate** in insects and plants is expected to follow pathways common to other carbamate and triazole pesticides. In insects, metabolic degradation is a key factor in detoxification and can contribute to the development of resistance. In plants, metabolism leads to the formation of more polar metabolites that can be stored in vacuoles or incorporated into plant tissues.

The primary metabolic pathways are likely to include:

- Hydrolysis: Cleavage of the ester linkage in the ethyl thioacetate side chain, and hydrolysis of the carbamate group.
- Oxidation: Oxidation of the tert-butyl group and the sulfur atom.
- Conjugation: Conjugation of the resulting metabolites with sugars (in plants) or other endogenous molecules to increase water solubility and facilitate excretion (in insects).



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Figure 4: Generalized Metabolic Pathway of **Triazamate**.

Environmental Fate

The environmental fate of **triazamate** is influenced by processes such as hydrolysis, photolysis, and microbial degradation in soil and water.

- **Hydrolysis:** **Triazamate** is susceptible to hydrolysis, particularly under alkaline conditions, which leads to the cleavage of the ester and carbamate bonds.
- **Photolysis:** In the presence of sunlight, **triazamate** can undergo photolytic degradation in water and on soil surfaces.
- **Soil Degradation:** Microbial degradation is a significant pathway for the breakdown of **triazamate** in soil. The rate of degradation is influenced by soil type, organic matter content, temperature, and moisture. The half-life of triazole fungicides in soil can range from weeks to months.

Table 3: Toxicological Data for **Triazamate**

Organism	Test	Result	Reference
Rat	Oral LD50	50-200 mg/kg	
Mouse	Oral LD50	61 mg/kg	
Rat	Dermal LD50	>5000 mg/kg	
Daphnia magna	48h LC50	0.048 mg/L	
Bluegill sunfish	96h LC50	1.0 mg/L	
Rainbow trout	96h LC50	0.43 mg/L	

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and biological interactions of the insecticide **triazamate**. The information presented, including tabulated data, experimental protocols, and pathway diagrams, is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pesticide research. A thorough understanding of the multifaceted nature of **triazamate** is essential for its safe and effective use, as well as for the development of novel and improved crop protection agents. Further research into the specific metabolic pathways and long-term environmental impacts of **triazamate** will continue to be of high importance.

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